1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol

Catalog No.
S1801315
CAS No.
73548-69-3
M.F
C30H58NaO10P
M. Wt
632
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol

CAS Number

73548-69-3

Product Name

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol

IUPAC Name

sodium;2,3-di(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate

Molecular Formula

C30H58NaO10P

Molecular Weight

632

InChI

InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1

SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+]

Synonyms

DLPG

Applications in Membrane Studies

  • Model Membrane Formation: DLPG can be used to create artificial membranes that mimic the structure and properties of natural cell membranes. These model membranes are valuable tools for studying membrane-associated processes like protein-lipid interactions, ion transport, and membrane fluidity [].
  • Drug-Membrane Interactions: Research investigates how drugs interact with cell membranes. DLPG membranes can be used as a simplified system to study these interactions, aiding in the development and understanding of new therapeutic agents [].

Applications in Microbiology

  • Antimicrobial Activity: Studies explore the potential antimicrobial properties of DLPG. Some research suggests it may have activity against certain bacteria and fungi, although the exact mechanisms are still being investigated [].

Applications in Nanotechnology

  • Liposome Formation: DLPG can be used as a component in the formation of liposomes, which are microscopic spheres with a phospholipid bilayer surrounding an aqueous core. These liposomes have applications in drug delivery, gene therapy, and diagnostics [].

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is a phospholipid characterized by the presence of lauric acid chains at the sn-1 and sn-2 positions of the glycerol backbone. This compound plays a crucial role in the formation of cellular membranes and is often utilized in the development of liposomes and micelles, which are essential for drug delivery systems. Its structure allows it to integrate into lipid bilayers, facilitating various biochemical processes within cells .

DLPG's primary function in scientific research is not as a naturally occurring biological molecule but as a tool to study biological processes. Due to its amphipathic nature, DLPG can form liposomes, which are microscopic spheres with a phospholipid bilayer similar to cell membranes []. These liposomes can be used to:

  • Deliver drugs or other molecules into cells. By incorporating DLPG into liposomes, researchers can encapsulate desired molecules and target them to specific cells for drug delivery or functional studies [].
  • Study membrane interactions: DLPG liposomes can be used to model biological membranes and investigate how other molecules interact with these membranes [].

While extensive safety data is not available for DLPG specifically, some general safety considerations apply to most phospholipids:

  • Dust irritation: DLPG powder can irritate the skin, eyes, and respiratory system upon inhalation.
  • Potential biological effects: Depending on the research application, DLPG could have unintended biological effects when introduced into cells or organisms.
, including:

  • Oxidation: The compound can be oxidized to form oxidized phospholipids under specific conditions, using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: It can be reduced to yield reduced phospholipids, employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The ethanolamine group may be substituted with various functional groups depending on the desired outcome, utilizing different nucleophiles for these reactions .

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Nucleophiles: Various nucleophiles based on target functionalization.

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol exhibits significant biological activity due to its role in membrane dynamics. As a component of liposomes, it enhances the encapsulation and delivery of bioactive agents, improving their bioavailability. The compound can influence cellular uptake mechanisms and is known to facilitate the delivery of therapeutic agents into target cells, including gene delivery into cancer cells .

Mechanism of Action

The mechanism involves integrating into lipid bilayers, affecting membrane fluidity and permeability. This interaction enhances the transport of drugs across cell membranes and may modulate cellular signaling pathways related to phospholipid metabolism .

The synthesis of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol typically involves:

  • Esterification: Glycerol reacts with lauric acid to form a diacylglycerol.
  • Phosphorylation: The resulting diacylglycerol is phosphorylated using ethanolamine.

Industrial Production

In industrial settings, large-scale production employs optimized esterification and phosphorylation processes to achieve high yields and purity. Advanced purification techniques such as recrystallization or chromatography are often utilized to isolate the final product .

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is utilized in various applications:

  • Drug Delivery Systems: Used in liposomal formulations for targeted drug delivery.
  • Biotechnology: Acts as a model compound for studying membrane dynamics and interactions.
  • Cosmetic Formulations: Incorporated into products for its emulsifying properties.

Its unique properties make it valuable in both pharmaceutical and cosmetic industries .

Research indicates that 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol interacts effectively with various biomolecules. Studies have shown its ability to encapsulate drugs and genes, enhancing their stability and efficacy upon delivery. Interaction with cellular membranes has been extensively studied to understand its role in enhancing membrane permeability and facilitating cellular uptake .

Several compounds share structural similarities with 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol. Below are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1,2-Dilauroyl-sn-glycero-3-phosphocholineContains choline instead of ethanolamine at sn-3 positionMore stable in biological systems
1,2-Dilauroyl-sn-glycero-3-phosphatePhosphate group at sn-3 positionInvolved in signaling pathways
1,2-Dilauroyl-sn-glycero-3-phosphoethanolamineEthanolamine at sn-3 positionUsed for gene delivery applications
1,2-Dilauroyl-sn-glycero-3-phospho-(2R)-glycerolContains a specific stereochemistry at sn-2 positionPotential for asymmetric membrane properties

Uniqueness

The uniqueness of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol lies in its specific combination of lauric acid chains at both sn positions and its phosphoryl group at the glycerol backbone. This configuration enhances its ability to form stable lipid structures while facilitating effective drug delivery mechanisms that other similar compounds may not achieve as efficiently .

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

Dates

Modify: 2024-04-14
1. L. Huang et al. “Oxidation-induced changes in human lens epithelial cells: 1. Phospholipids” Free Radical Biology and Medicine, Vol. 41 pp. 1425-1432, 20062. S. Vaena de Avalos et al. “The phosphatidylglycerol/cardiolipin biosynthetic pathway is required for the activation of inositol phosphosphingolipid phospholipase C, Isc1p, during growth of Saccharomyces cerevisiae” Journal of Biological Chemistry, Vol. 280(8) pp. 7170-7177, 20043. M. Hagio et al. “Phosphatidylglycerol is Essential for the Development of Thylakoid Membranes in Arabidopsis thaliana” Plant & Cell Physiology, Vol. 43(12), pp. 1456-1464, 20024. A. Samad et al. “Liposomal Drug Delivery Systems: An Update Review” Current Drug Delivery, vol. 4 pp. 297-305, 20075. J. Miñones Jr. et al. “Amphotericin B-Dipalmitoyl Phosphatidyl Glycerol Interactions Responsible for the Reduced Toxicity of Liposomal Formulations: A Monolayer Study” Langmuir, vol. 18 pp. 8601-8608, 2002

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